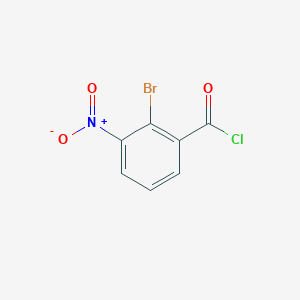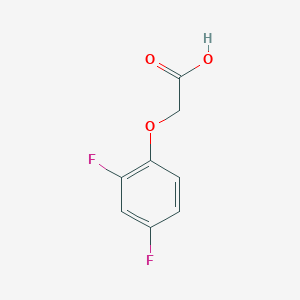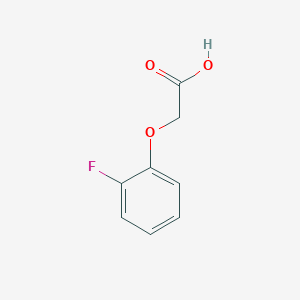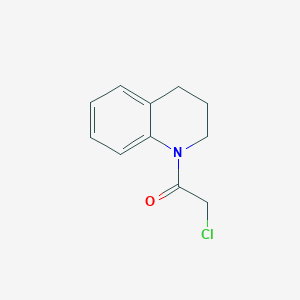
2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
Vue d'ensemble
Description
The compound "2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone" is a chloroquinoline derivative, which is a class of compounds known for their potential biological activities. These compounds have been extensively studied due to their promising antioxidant and anti-diabetic properties. The chloroquinoline derivatives, including similar compounds such as 1-(2-chloro-4-phenylquinolin-3-yl)ethanone (CPQE), have been synthesized and analyzed for their structural and molecular properties .
Synthesis Analysis
The synthesis of chloroquinoline derivatives like CPQE involves the chlorination of precursor molecules such as 3-acetyl-4-phenylquinolin-2(1H)-one (APQ) using reagents like POCl3. This process effectively introduces the chloro group into the quinoline ring, resulting in the formation of the desired chloroquinoline compound . The synthesis of related compounds, such as 1-(8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)-2-(2-chlorophenyl)ethanone, also involves condensation reactions with appropriate hydrazides in the presence of catalytic amounts of concentrated HCl .
Molecular Structure Analysis
The molecular structure of chloroquinoline derivatives has been elucidated using various spectroscopic techniques such as FT-IR, NMR, and mass spectrometry. Single-crystal X-ray diffraction studies have provided detailed insights into the crystal packing, which is stabilized by interactions like C-H…π and π-π interactions, as well as Chlorine-Chlorine short intermolecular contacts, forming a three-dimensional supramolecular network . Additionally, computational methods like Density Functional Theory (DFT) have been employed to investigate the electronic properties, including the analysis of atomic charges, molecular electrostatic potential (MEP), and frontier molecular orbitals .
Chemical Reactions Analysis
The chemical reactivity of chloroquinoline derivatives has been explored through computational studies, which include the evaluation of global chemical reactivity descriptors. These studies help in understanding the potential of these compounds to participate in various chemical reactions, which is crucial for their application as pharmacologically active agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroquinoline derivatives have been assessed through experimental and computational studies. The antioxidant activity of these compounds has been evaluated using methods like the DPPH assay, which showed a good percentage of inhibition, indicating their potential as antioxidants. Furthermore, their interaction with calf thymus DNA (CT-DNA) has been explored through fluorescence quenching studies, suggesting their ability to bind with DNA. Molecular docking analyses have also been performed to predict their pharmacological properties, including their potential as anti-diabetic agents by inhibiting the Glycogen Phosphorylase protein . The prediction of ADMET properties has been carried out to compare these derivatives with standard drugs, providing insights into their drug-likeness and molecular properties related to absorption, distribution, metabolism, excretion, and toxicity .
Applications De Recherche Scientifique
Application 1: Antioomycete Activity Against the Phytopathogen Pythium Recalcitrans
- Summary of the Application : This compound was used in the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives for plant disease management . These derivatives showed antioomycete activity against Pythium recalcitrans, a phytopathogen .
- Methods of Application or Experimental Procedures : The derivatives were synthesized using the Castagnoli–Cushman reaction .
- Results or Outcomes : The results indicated that their antioomycete activity against Pythium recalcitrans was superior to the antifungal activity against other phytopathogens . Compound I23 showed the highest in vitro potency against P. recalcitrans with an EC50 value of 14 mM .
Application 2: Cytotoxic Studies
- Summary of the Application : Three new naturally-occurring 3,4-dihydroquinoline-2-one derivatives were isolated from the Streptomyces sp. LGE21, derived from Lemna gibba . These compounds were tested for their cytotoxic activities against cancer cell lines and growth inhibitory activity against a panel of tested bacterial strains .
- Methods of Application or Experimental Procedures : The structures of the new alkaloids were determined by extensive 1D and 2D NMR, and MS measurements .
- Results or Outcomes : The new metabolites exhibited weak cytotoxic activities against cancer cell lines and growth inhibitory activity against a panel of tested bacterial strains .
Safety And Hazards
Without specific data, it’s difficult to provide accurate information about the safety and hazards associated with this compound. As with all chemicals, safe handling practices should be followed to minimize risk.
Orientations Futures
Further research could help to elucidate the properties and potential applications of this compound. This could include experimental studies to determine its physical and chemical properties, biological testing to assess its activity, and theoretical studies to predict its behavior.
Please note that this is a general analysis based on the structure of the compound and its functional groups. For a more accurate and detailed analysis, specific experimental data and studies would be needed. Always follow safety guidelines when handling chemicals. If you’re planning to synthesize or work with this compound, please consult with a qualified professional.
Propriétés
IUPAC Name |
2-chloro-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-8-11(14)13-7-3-5-9-4-1-2-6-10(9)13/h1-2,4,6H,3,5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCLPENRFAHENT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286493 | |
| Record name | 2-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone | |
CAS RN |
28668-58-8 | |
| Record name | 28668-58-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


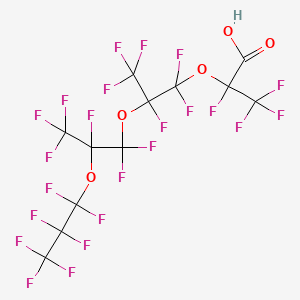
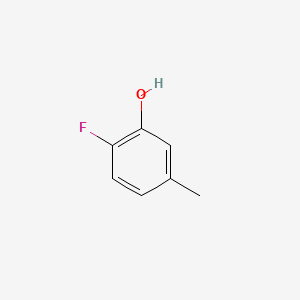
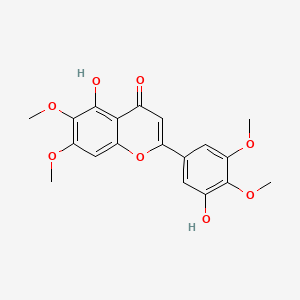
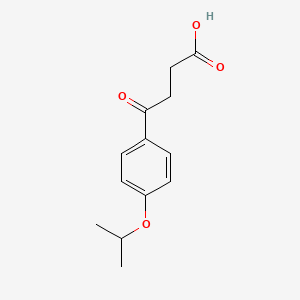
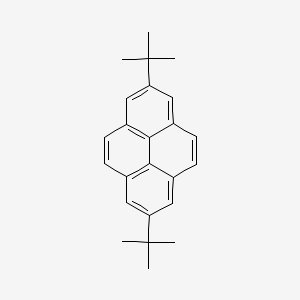
![n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295821.png)
![1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295822.png)
![7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine](/img/structure/B1295823.png)
![Thieno[2,3-c]furan-4,6-dione](/img/structure/B1295826.png)
